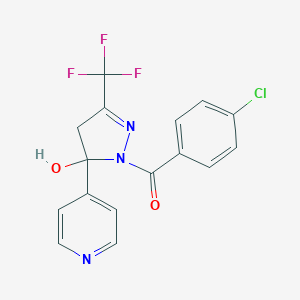![molecular formula C24H27N3O4 B392661 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione CAS No. 313377-72-9](/img/structure/B392661.png)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a benzodioxole group, a piperazine ring, and a pyrrolidinedione core, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Formation of the Pyrrolidinedione Core: The final step involves the reaction of the piperazine intermediate with 2,4-dimethylphenyl isocyanate to form the desired pyrrolidinedione compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Pharmacology: Research on its interaction with various biological targets, such as receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-phenylpyrrolidine-2,5-dione
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
- [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)
Uniqueness
The uniqueness of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
313377-72-9 |
|---|---|
Formule moléculaire |
C24H27N3O4 |
Poids moléculaire |
421.5g/mol |
Nom IUPAC |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H27N3O4/c1-16-3-5-19(17(2)11-16)27-23(28)13-20(24(27)29)26-9-7-25(8-10-26)14-18-4-6-21-22(12-18)31-15-30-21/h3-6,11-12,20H,7-10,13-15H2,1-2H3 |
Clé InChI |
VHBLLJLOMUKEPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B392581.png)
methanone](/img/structure/B392583.png)

![5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B392586.png)
![3-acetyl-1-(3-chloro-2-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B392589.png)
![8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-(naphthalen-2-ylamino)-1,3-thiazol-4-one](/img/structure/B392592.png)

![2-[(6-{[(Z)-(4-CHLOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B392594.png)
![2-({6-[(Z)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B392595.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B392597.png)
![1-[3'-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B392599.png)
![NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B392600.png)
